molecular formula C21H16N6O5S B3296019 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891122-35-3

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B3296019
CAS No.: 891122-35-3
M. Wt: 464.5 g/mol
InChI Key: BLHLEVQHIVCQIN-UHFFFAOYSA-N
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Description

This compound features a benzodioxole group linked to a methylacetamide scaffold via a sulfanyl bridge, connected to a 6-(3-nitrophenyl)-substituted triazolopyridazine core.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O5S/c28-20(22-10-13-4-6-17-18(8-13)32-12-31-17)11-33-21-24-23-19-7-5-16(25-26(19)21)14-2-1-3-15(9-14)27(29)30/h1-9H,10-12H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHLEVQHIVCQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

Structure

The structural complexity of this compound allows for various interactions at the molecular level, making it an interesting candidate for further research. The presence of the benzodioxole and triazolo-pyridazine functionalities suggests potential for diverse biological activities.

Medicinal Chemistry

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has been investigated for its antitumor properties . Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by disrupting microtubule assembly and affecting cell cycle progression. This mechanism suggests potential applications in developing new anticancer therapies.

Antibacterial and Antioxidant Activities

Research has highlighted the antibacterial and antioxidant properties of compounds containing the benzodioxole moiety. These properties could lead to the development of new therapeutic agents targeting bacterial infections and oxidative stress-related conditions.

Synthetic Applications

In synthetic organic chemistry, this compound can serve as a building block for creating more complex molecules. Its unique functional groups allow for various chemical reactions such as:

  • Nucleophilic substitutions
  • Cross-coupling reactions
    These reactions are essential for developing new materials with specific properties.

Biological Research

The compound's interaction with biological targets makes it a candidate for studying various biochemical pathways. Its potential to modulate enzyme activity or receptor interactions could provide insights into disease mechanisms and therapeutic targets.

Case Study 1: Anticancer Activity

A study focusing on related compounds demonstrated that modifications in the benzodioxole structure enhanced cytotoxicity against specific cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways and disruption of the microtubule network.

Case Study 2: Antimicrobial Efficacy

Another investigation explored the antimicrobial activity of compounds derived from similar structures. Results indicated significant inhibition of bacterial growth in vitro, suggesting that this compound could be developed into a novel antibiotic agent.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Compound A : N-(6-Methyl-1,3-Benzothiazol-2-yl)-2-[[3-(4-Nitrophenyl)-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-yl]Sulfanyl]Acetamide ()

  • Core: Pyrimidoindole vs. triazolopyridazine. The pyrimidoindole core is larger and more planar, favoring π-π stacking interactions.
  • Substituents :
    • 4-Nitrophenyl (para) vs. 3-nitrophenyl (meta).
  • Meta-nitro groups introduce steric hindrance, reducing rotational freedom compared to para substitution .
    • Benzothiazole (sulfur-containing) vs. benzodioxole (oxygen-containing).
  • Benzothiazole’s sulfur atom increases lipophilicity (higher logP), while benzodioxole enhances polarity .

Compound B : N-[4-(Benzyloxy)Phenyl]-2-{[4-(Prop-2-en-1-yl)-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide ()

  • Core : 1,2,4-Triazole vs. triazolopyridazine.
    • The absence of a fused pyridazine ring reduces aromatic surface area, diminishing stacking interactions.
  • Substituents :
    • Propenyl and pyridyl groups introduce steric bulk and basicity, altering pharmacokinetics.

Electronic and Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight ~480 g/mol (estimated) ~525 g/mol (estimated) ~460 g/mol (estimated)
logP (Lipophilicity) ~2.8 (moderate polarity) ~3.5 (higher lipophilicity) ~2.1 (lower lipophilicity)
Hydrogen Bond Acceptors 10 12 8
Hydrogen Bond Donors 1 2 1
Nitro Group Position Meta Para N/A
  • The target compound’s meta-nitro group reduces conjugation compared to para-substituted analogs, lowering electron-withdrawing effects but enhancing steric selectivity .
  • Sulfanyl bridges in all compounds may oxidize to sulfoxides/sulfones under physiological conditions, altering bioavailability .

Research Findings and Implications

  • Synthetic Accessibility : The benzodioxole group in the target compound simplifies synthesis compared to benzothiazole derivatives, which require sulfur incorporation .
  • Stability : Sulfanyl linkages in all compounds are susceptible to metabolic oxidation, necessitating prodrug strategies .
  • Biological Selectivity : Meta-nitro substitution may reduce off-target effects compared to para-nitro analogs, as seen in kinase inhibitors .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and a triazolopyridazine component. Its molecular formula is C17H13N7O3S2C_{17}H_{13}N_{7}O_{3}S_{2}, with a molecular weight of approximately 405.45 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC17H13N7O3S2C_{17}H_{13}N_{7}O_{3}S_{2}
Molecular Weight405.45 g/mol
IUPAC Name2-{[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-acetamide
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate enzyme activities and receptor interactions due to the presence of the benzodioxole and triazolo moieties. The nitrophenyl group may enhance its binding affinity to specific targets, potentially leading to improved therapeutic efficacy.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study evaluated the antimicrobial effects against various strains of bacteria and fungi using disk diffusion methods. The compound demonstrated notable activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to standard antibiotics like ciprofloxacin and ketoconazole .

Anticancer Properties

There is emerging evidence suggesting that similar compounds may possess anticancer properties. For example:

  • Case Study : In vitro studies have shown that derivatives of triazole compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways. The presence of the benzodioxole structure may enhance these effects through increased cellular uptake and interaction with DNA .

Research Findings

A summary of key research findings related to the biological activity of this compound includes:

Study FocusFindings
AntimicrobialSignificant activity against E. coli, Bacillus subtilis, Candida albicans .
AnticancerInduction of apoptosis in cancer cells via triazole derivatives .
Mechanistic InsightsInteraction with specific receptors and enzymes; potential for drug development .

Q & A

Q. What mechanistic assays confirm target engagement and mode of action in cellular models?

  • Methodological Answer:
  • SPR/BLI: Surface plasmon resonance or bio-layer interferometry to measure binding kinetics (KD, kon/koff) .
  • Cellular Thermal Shift Assay (CETSA): Validate target stabilization in lysates after compound treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

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